6-(2,4-Dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3,4]thiadiazole core with a 2,4-dimethylphenyl group at the 6-position and a pentyl group at the 2-position.
Preparation Methods
The synthesis of 6-(2,4-Dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . Another approach is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . Industrial production methods may involve microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Chemical Reactions Analysis
6-(2,4-Dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl or dimethylphenyl groups can be replaced by other substituents.
Scientific Research Applications
6-(2,4-Dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenases (COX-1 and COX-2), leading to reduced inflammation and pain . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
6-(2,4-Dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both imidazo and thiadiazole rings. Similar compounds include:
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Thiazole derivatives: These compounds have a similar sulfur-nitrogen heterocyclic ring but lack the imidazo moiety.
Oxadiazole derivatives: These compounds contain an oxygen atom in place of the sulfur atom in the thiadiazole ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C17H21N3S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-(2,4-dimethylphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N3S/c1-4-5-6-7-16-19-20-11-15(18-17(20)21-16)14-9-8-12(2)10-13(14)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
ZJTRNIHDPKUCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN2C=C(N=C2S1)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.